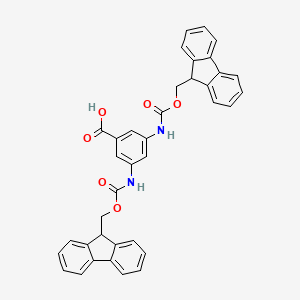

3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid

Übersicht

Beschreibung

3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with two fluorenylmethoxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in peptide synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid typically involves multiple steps:

Starting Materials: The synthesis begins with 3,5-diaminobenzoic acid.

Protection of Amino Groups: The amino groups are protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This might include the use of automated synthesizers and advanced purification techniques.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino groups.

Deprotection Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).

Common Reagents and Conditions:

Fmoc Removal: Piperidine in DMF.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Deprotected Amino Benzoic Acid: Removal of Fmoc groups yields 3,5-diaminobenzoic acid.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be synthesized.

Chemistry:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc groups protect the amino functionalities during chain elongation.

Biology and Medicine:

Drug Development: Its derivatives are explored for potential therapeutic applications due to their ability to interact with biological targets.

Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

Material Science:

Wirkmechanismus

The mechanism by which 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid exerts its effects largely depends on its use. In peptide synthesis, the Fmoc groups protect the amino groups, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as forming peptide bonds.

Vergleich Mit ähnlichen Verbindungen

3,4-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid: Similar structure but with different substitution pattern on the benzoic acid core.

(9H-Fluoren-9-yl)methoxycarbonyl derivatives: Various compounds with Fmoc-protected amino groups.

Uniqueness: 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it particularly useful in applications requiring precise control over molecular structure and reactivity.

Biologische Aktivität

3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid (CAS Number: 248602-44-0) is a complex organic compound known for its potential applications in peptide synthesis and drug development. This compound features two fluorenylmethoxycarbonyl (Fmoc) protecting groups attached to an amino group on a benzoic acid backbone, enhancing its stability and versatility in various biological applications. This article examines the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C37H28N2O6

- Molecular Weight : 596.63 g/mol

- IUPAC Name : 3,5-bis{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid

Synthesis

The synthesis of this compound typically involves multiple steps of coupling reactions between diaminobenzoic acid and Fmoc-amino acids. The yields for these reactions can range from 40% to 94% depending on the specific conditions used.

Potential Applications

- Drug Delivery Systems : The stability of the Fmoc protecting group allows for controlled release of active pharmaceutical ingredients.

- Peptide Synthesis : It serves as an important intermediate in the synthesis of peptide-based therapeutics.

- Fluorescent Probes : Similar compounds have been used as fluorescent probes for detecting various biomolecules, indicating potential utility in diagnostic applications.

Case Study 1: Antigenicity Properties

Research has indicated that derivatives of 3,5-diaminobenzoic acid (a related compound) exhibit antigenicity towards monoclonal antibodies, suggesting that this compound may similarly interact with immune components.

Case Study 2: Hydrogel Applications

Di-Fmoc-3,5-diaminobenzoic acid has been utilized in constructing hydrogels with significant advantages such as pH-controlled gelation and high thermal stability. These properties make it a candidate for drug delivery systems where controlled release is essential.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3,4-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid | Not provided | Similar Fmoc protection but different substitution pattern |

| Fmoc-Lysine | 20426-36-0 | Commonly used amino acid derivative with Fmoc protection |

| 3,5-Diaminobenzoic Acid | 147-85-3 | Parent compound without protective groups |

The structural uniqueness of this compound lies in its dual Fmoc protection at both amino positions on the benzoic acid ring, enhancing its stability compared to other similar compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 596.19 daltons. The structural features include:

- Benzoic Acid Backbone : Provides an acidic functional group that can participate in various chemical reactions.

- Fmoc Groups : These protective groups are essential for stabilizing reactive amines during peptide synthesis, preventing unwanted reactions.

Applications in Synthetic Organic Chemistry

- Peptide Synthesis : The primary application of 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid lies in its use as a protecting group in peptide synthesis. The Fmoc groups allow for the selective protection of amino acids, facilitating the stepwise assembly of peptides through solid-phase synthesis methods. This method is widely utilized in the production of peptides for research and therapeutic purposes.

- Drug Development : The compound's ability to stabilize reactive intermediates makes it valuable in drug design. By modifying its structure, researchers can create derivatives that exhibit improved pharmacological properties or enhanced bioavailability.

- Functionalization of Biomolecules : The versatility of this compound extends to its use in functionalizing biomolecules, allowing for the development of novel bioconjugates that can be used in targeted drug delivery systems.

Case Study 1: Peptide Therapeutics

A study demonstrated the effectiveness of this compound in synthesizing cyclic peptides with enhanced stability and biological activity. Researchers utilized solid-phase peptide synthesis techniques, employing this compound as a protective group to facilitate the formation of cyclic structures that exhibit improved binding affinity to their targets.

Case Study 2: Drug Delivery Systems

In another research effort, scientists explored the use of this compound in creating liposomal formulations for targeted drug delivery. The compound's ability to stabilize reactive components within the liposomes allowed for controlled release profiles and enhanced therapeutic efficacy against cancer cells.

Eigenschaften

IUPAC Name |

3,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H28N2O6/c40-35(41)22-17-23(38-36(42)44-20-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)19-24(18-22)39-37(43)45-21-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-19,33-34H,20-21H2,(H,38,42)(H,39,43)(H,40,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSIWQPSWBKDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595004 | |

| Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248602-44-0 | |

| Record name | 3,5-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.